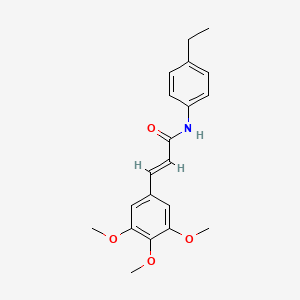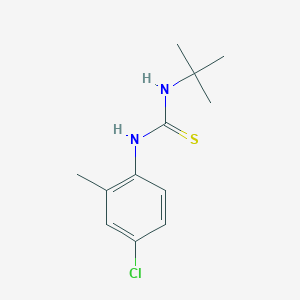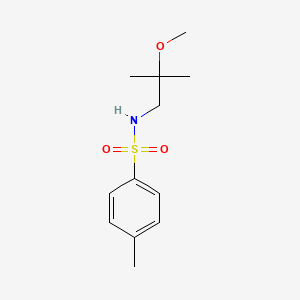
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as ET-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. ET-1 is a synthetic analog of the naturally occurring compound, endothelin-1, which is a potent vasoconstrictor and plays a key role in the regulation of blood pressure and cardiovascular function. In
Aplicaciones Científicas De Investigación
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential applications in scientific research, particularly in the fields of cardiovascular physiology and pharmacology. N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have potent vasoconstrictive effects on various blood vessels, including those in the heart, lungs, and kidneys. This makes it a valuable tool for studying the mechanisms of blood pressure regulation and the pathophysiology of cardiovascular diseases such as hypertension and heart failure.
Mecanismo De Acción
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exerts its effects by binding to and activating endothelin receptors, which are G protein-coupled receptors located on the surface of various cells in the body. The activation of these receptors leads to a cascade of intracellular signaling events, ultimately resulting in vasoconstriction and other physiological effects.
Biochemical and Physiological Effects
In addition to its vasoconstrictive effects, N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. These include the activation of inflammatory pathways, the stimulation of cell proliferation and migration, and the modulation of ion channels and neurotransmitter release. These effects make N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide a valuable tool for studying a wide range of biological processes and disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in lab experiments is its potency and selectivity for endothelin receptors. This allows for precise control over the physiological effects of the compound and enables researchers to study specific aspects of cardiovascular physiology and pathophysiology. However, one limitation of using N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its potential toxicity at high doses, which can lead to adverse effects such as hypertension and organ damage.
Direcciones Futuras
There are several potential future directions for research on N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of novel drugs that target endothelin receptors for the treatment of cardiovascular diseases. Another area of research is the exploration of the role of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in other physiological processes, such as inflammation and cancer progression. Additionally, the development of new methods for synthesizing and delivering N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could lead to improved experimental techniques and applications.
Métodos De Síntesis
N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can be synthesized through a multi-step process involving the reaction of 4-ethylphenyl magnesium bromide with 3,4,5-trimethoxybenzaldehyde, followed by the addition of acryloyl chloride and subsequent purification steps. The synthesis of N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been well-established and can be performed with high yield and purity.
Propiedades
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-14-6-9-16(10-7-14)21-19(22)11-8-15-12-17(23-2)20(25-4)18(13-15)24-3/h6-13H,5H2,1-4H3,(H,21,22)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKGYFUQRWFKDS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-ethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)

![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)


![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)



![3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)


![methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5778500.png)